molecular formula C12H17N3O3 B2454141 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine CAS No. 1034617-86-1

1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine

Cat. No. B2454141
Key on ui cas rn: 1034617-86-1
M. Wt: 251.286
InChI Key: XHYHNDLFYCMLQK-UHFFFAOYSA-N
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Patent
US08598172B2

Procedure details

A solution of 1-(4-methoxy-3-nitro-phenyl)-4-methyl-piperazine (1.0 g, 4.0 mmol) in MeOH (100 mL) in the presence of Pd/C 10% (150 mg) was hydrogenated at 35 psi for 2 h. The mixture was filtered over a pad of celite and the solution was concentrated to afford 0.8 g (90% yield) of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][N:12]([CH3:15])[CH2:11][CH2:10]2)=[CH:5][C:4]=1[N+:16]([O-])=O>CO.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:10][CH2:11][N:12]([CH3:15])[CH2:13][CH2:14]2)=[CH:5][C:4]=1[NH2:16]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)N1CCN(CC1)C)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered over a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)N1CCN(CC1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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